molecular formula C20H22N6O2 B12245086 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyrazine

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyrazine

Cat. No.: B12245086
M. Wt: 378.4 g/mol
InChI Key: BKONYJBMHGTRJK-UHFFFAOYSA-N
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Description

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyrazine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyrazine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This core can be synthesized through a series of condensation reactions, cyclizations, and functional group modifications. The final step often involves the coupling of the imidazo[1,2-b]pyridazine moiety with a pyrazine derivative under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazine and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.

    Pyrazine derivatives: Compounds with a pyrazine moiety that have diverse applications in medicinal chemistry.

Uniqueness

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyrazine is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone

InChI

InChI=1S/C20H22N6O2/c27-20(16-11-21-7-8-22-16)25-9-5-14(6-10-25)13-28-19-4-3-18-23-17(15-1-2-15)12-26(18)24-19/h3-4,7-8,11-12,14-15H,1-2,5-6,9-10,13H2

InChI Key

BKONYJBMHGTRJK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C(=O)C5=NC=CN=C5

Origin of Product

United States

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